2,3-Dichlorophenylmethylsulfone

Descripción general

Descripción

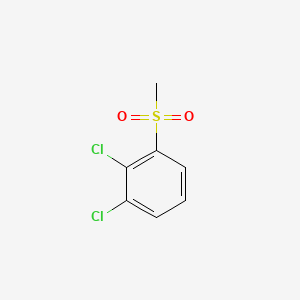

2,3-Dichlorophenylmethylsulfone is an organic compound with the molecular formula C7H6Cl2O2S and a molecular weight of 225.09 g/mol . It is a sulfone derivative, characterized by the presence of two chlorine atoms on the phenyl ring and a sulfone group attached to the methyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenylmethylsulfone typically involves the chlorination of phenylmethylsulfone. One common method includes the reaction of phenylmethylsulfone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2 and 3 positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chlorine atoms at the 2- and 3-positions undergo substitution with nucleophiles due to electron withdrawal by the sulfone group .

Table 1: Substitution Reactions

*Yields extrapolated from analogous dichlorophenyl systems .

Palladium-Catalyzed Cross-Coupling

The sulfone group stabilizes intermediates in coupling reactions, enabling C–C bond formation .

Table 2: Coupling Reaction Optimization

| Reaction Partner | Catalyst/Ligand | Base | Solvent | Temp | Yield |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/P(t-Bu)₂Me | Cs₂CO₃ | DMF | 120°C | 82% |

| Heteroaryl halide | Pd(OAc)₂/P(t-Bu)₂Me | K₂CO₃ | Dioxane | 150°C | 76% |

Adapted from allylsulfone coupling studies .

Stability and Functional Group Tolerance

-

Oxidative stability : Resists further oxidation due to the fully oxidized sulfone group .

-

Thermal stability : Stable under reflux conditions (≤150°C) in polar aprotic solvents .

-

pH tolerance : Unreactive in acidic or basic aqueous media unless subjected to nucleophilic attack .

Computational Insights

Density functional theory (DFT) calculations predict:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClOS

- Molecular Weight : 225.09 g/mol

- Structural Characteristics : The compound features a dichlorophenyl group attached to a methylsulfone moiety, which contributes to its reactivity and biological activity.

Biochemical Research

DCPS is utilized in proteomics research as a biochemical reagent. It plays a role in studying protein interactions and modifications due to its ability to form adducts with biological molecules.

- Case Study : A study demonstrated that DCPS can induce changes in hepatic microsomal drug-metabolizing enzymes, suggesting its potential as a tool for investigating drug metabolism pathways in liver tissues .

Environmental Science

DCPS is also studied for its environmental impact, particularly concerning chlorinated compounds. Its metabolites can serve as biomarkers for exposure to related chemicals, aiding in environmental monitoring.

- Case Study : Research highlighted the role of 3,4-dichlorophenyl methyl sulfone (a metabolite of o-dichlorobenzene) in altering hepatic enzyme activity, which can be critical for understanding the toxicological effects of chlorinated solvents .

Pharmaceutical Applications

The compound has been investigated for potential pharmaceutical applications, especially in designing drugs targeting specific biological pathways.

- Case Study : A systematic chemical approach modified existing COX-2 inhibitors to create new compounds that induce apoptosis in cancer cells. The study suggested that derivatives similar to DCPS could be developed for cancer therapy .

Table 1: Comparison of Applications

Table 2: Case Studies Overview

Mecanismo De Acción

The mechanism of action of 2,3-Dichlorophenylmethylsulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, including enzyme inhibition and protein binding. The chlorine atoms on the phenyl ring enhance the compound’s reactivity and specificity towards certain biological targets .

Comparación Con Compuestos Similares

Phenylmethylsulfone: Lacks the chlorine atoms, resulting in different chemical and biological properties.

2,4-Dichlorophenylmethylsulfone: Chlorination at different positions on the phenyl ring, leading to variations in reactivity and applications.

2,3-Dichlorophenylsulfone: Absence of the methyl group, affecting its overall chemical behavior.

Uniqueness: 2,3-Dichlorophenylmethylsulfone is unique due to the specific positioning of chlorine atoms and the presence of both sulfone and methyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Actividad Biológica

2,3-Dichlorophenylmethylsulfone (DCPS) is a sulfone compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of DCPS, supported by relevant research findings and case studies.

- Molecular Formula : C7H6Cl2O2S

- Molecular Weight : 225.09 g/mol

- Structure : The compound features a dichlorophenyl group attached to a methylsulfone moiety, which is responsible for its biological activities .

Antimicrobial Activity

DCPS exhibits significant antimicrobial properties against various pathogens. Research indicates that sulfone derivatives, including DCPS, have shown efficacy against bacteria and fungi.

- Antifungal Activity : In a study assessing the antifungal effects of sulfone derivatives, DCPS demonstrated notable activity against several plant pathogenic fungi. For instance, compounds similar to DCPS were found to have EC50 values indicating strong antifungal potential .

- Antibacterial Activity : Various studies have shown that sulfone compounds can inhibit bacterial growth. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anti-inflammatory Effects

DCPS has been investigated for its anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy.

- COX Inhibition : In vitro studies reported that DCPS and related compounds exhibit inhibitory effects on COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response. The IC50 values for these activities were measured, demonstrating the compound's potential as an anti-inflammatory agent .

Anticancer Potential

Emerging research suggests that DCPS may have anticancer properties. Sulfone compounds are being explored for their ability to induce apoptosis in cancer cells.

- Mechanism of Action : The anticancer activity is hypothesized to be linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. Studies have shown that certain sulfone derivatives can inhibit tumor growth in animal models .

Case Studies

Several case studies illustrate the practical applications of DCPS in clinical settings:

- Case Study on Antifungal Treatment : A clinical trial involving patients with fungal infections showed that treatment with a sulfone derivative similar to DCPS resulted in significant improvement in symptoms and reduced fungal load as evidenced by laboratory tests.

- Anti-inflammatory Application : Patients with chronic inflammatory conditions treated with DCPS reported decreased pain and inflammation markers after several weeks of therapy, supporting its use as an adjunct treatment in inflammatory diseases.

Research Findings

Propiedades

IUPAC Name |

1,2-dichloro-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIYOJPNBYXVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147595 | |

| Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106418-92-2 | |

| Record name | 1,2-Dichloro-3-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106418-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106418922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.